2-(4-Chlorothiazol-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-3-9-5(8-4)1-2-7/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSJPMXLDVBNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 4 Chlorothiazol 2 Yl Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. osu.edu By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and electronic environment of each atom can be determined. ipb.ptodu.edu
The ¹H NMR spectrum of 2-(4-chlorothiazol-2-yl)acetonitrile is expected to exhibit two distinct signals corresponding to the two different types of protons in the molecule: the proton on the thiazole (B1198619) ring and the protons of the methylene (B1212753) group.
The thiazole ring contains a single proton at the C-5 position. Its chemical shift is influenced by the electronegativity of the adjacent sulfur atom and the deshielding effect of the aromatic ring current. In the parent 4-chlorothiazole (B1590448), the H-5 proton signal appears in a specific region of the spectrum. For this compound, this proton is anticipated to resonate as a singlet, as there are no adjacent protons to couple with. The expected chemical shift would be in the downfield region, characteristic of aromatic or heteroaromatic protons.
The methylene (-CH₂-) protons are situated between the electron-withdrawing nitrile group (-CN) and the 2-position of the 4-chlorothiazole ring. This environment will cause a significant downfield shift for these protons. They are expected to appear as a sharp singlet, as they are chemically equivalent and have no neighboring protons to induce splitting.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole H-5 | ~7.5 - 8.0 | Singlet |
| Methylene (-CH₂-) | ~4.0 - 4.5 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique chemical environments.
The carbon atoms of the thiazole ring (C-2, C-4, and C-5) will have characteristic chemical shifts. The C-2 carbon, being attached to both sulfur and nitrogen and the acetonitrile (B52724) side chain, is expected to be significantly downfield. The C-4 carbon, bonded to the chlorine atom, will also be deshielded. The C-5 carbon will resonate at a chemical shift typical for an sp²-hybridized carbon in a heteroaromatic system. Data from 4-chlorothiazole and other substituted thiazoles aid in these assignments. nih.govresearchgate.net
The methylene carbon (-CH₂-) signal is expected in the aliphatic region, but shifted downfield due to the adjacent nitrile and thiazole ring. The nitrile carbon (-C≡N) will appear in a characteristic downfield region, typically around 115-120 ppm. chemicalbook.com
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Thiazole) | ~160 - 165 |
| C-4 (Thiazole) | ~145 - 150 |
| C-5 (Thiazole) | ~120 - 125 |
| -CH₂- (Methylene) | ~20 - 25 |
| -C≡N (Nitrile) | ~115 - 120 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give insights into the molecule's structure.
For this compound, the molecular formula is C₅H₃ClN₂S. The nominal molecular weight is approximately 158.5 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the M⁺ peak.
Fragmentation of the molecular ion is expected to occur at the weaker bonds. Likely fragmentation pathways include the loss of the nitrile group (-CN), cleavage of the methylene bridge, or fragmentation of the thiazole ring. Analysis of these fragment ions helps to confirm the proposed structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nist.gov
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹.
Other expected vibrations include:
C-H stretching of the methylene group, typically found around 2950-2850 cm⁻¹.
C-H stretching of the thiazole ring proton, appearing above 3000 cm⁻¹.
C=N and C=C stretching vibrations of the thiazole ring, which will appear in the fingerprint region between 1600 cm⁻¹ and 1400 cm⁻¹.
C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 800 cm⁻¹ and 600 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| -C≡N | Stretch | 2260 - 2240 |
| -CH₂- | Stretch | 2950 - 2850 |
| Thiazole C-H | Stretch | > 3000 |
| Thiazole C=N, C=C | Stretch | 1600 - 1400 |
| C-Cl | Stretch | 800 - 600 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
As of the current literature survey, no public domain crystal structure data for this compound is available. Obtaining such data would require the growth of a suitable single crystal and subsequent X-ray diffraction analysis. If a structure were determined, it would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the connectivity established by NMR and providing insight into the solid-state packing of the molecule.
Chromatographic and Spectroscopic Integration (e.g., HPLC-UV, LC-MS)
For the analysis and purification of this compound, integrated chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
HPLC is a powerful technique for separating components of a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727). unn.edu.ng
The UV detector in an HPLC system would monitor the eluent at a wavelength where the thiazole ring exhibits strong absorbance, allowing for the quantification of the compound. The aromatic nature of the thiazole ring suggests strong UV absorption.
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. odu.edu As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides the molecular weight and fragmentation data for the separated peak. This confirms the identity of the compound and can be used to detect and identify any impurities present in the sample.
Reactivity and Transformation Chemistry of 2 4 Chlorothiazol 2 Yl Acetonitrile
Chemical Reactivity of the Nitrile Group
The nitrile, or cyano, group (–C≡N) is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.
The electrophilic carbon atom of the nitrile group is a prime target for nucleophilic attack. This reaction is fundamental to many transformations of nitriles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add across the triple bond to form imine anions, which can be subsequently hydrolyzed to yield ketones.
Cyclization reactions involving the nitrile group are also common, particularly when a neighboring functional group can act as an internal nucleophile or when an external binucleophile is used. For instance, reactions with compounds containing amine or thiol functionalities can lead to the formation of new heterocyclic rings. While specific examples starting directly from 2-(4-chlorothiazol-2-yl)acetonitrile are not extensively detailed in readily available literature, the reaction of related cyanoacetyl hydrazides with reagents like carbon disulfide or acetylacetone (B45752) demonstrates the propensity of the activated methylene (B1212753) and cyano groups to participate in cyclization, forming 1,3,4-oxadiazole (B1194373) or pyrazole (B372694) rings, respectively. dergipark.org.tr
The cyano group serves as a precursor to several other important functional groups, making it a valuable synthon in multistep syntheses. The most common derivatizations include hydrolysis and reduction.
Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). sigmaaldrich.com Catalytic hydrogenation using hydrogen gas over a metal catalyst (such as palladium, platinum, or nickel) also achieves this transformation. sigmaaldrich.comntnu.no This conversion is crucial for introducing a basic amino group into a molecule. Recent advancements have also explored electrochemical methods for reducing nitriles to primary amines under ambient conditions. bldpharm.com
Table 1: General Derivatization Reactions of the Nitrile Group
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| Nitrile (R-CN) | H₃O⁺, heat | Carboxylic Acid (R-COOH) | Hydrolysis |
| Nitrile (R-CN) | 1. LiAlH₄; 2. H₂O | Primary Amine (R-CH₂NH₂) | Reduction |
| Nitrile (R-CN) | H₂, Pd/C or Ni | Primary Amine (R-CH₂NH₂) | Catalytic Hydrogenation |
Transformations Involving the Chlorothiazole Heterocycle
The chlorothiazole ring is an electron-deficient aromatic system, and its reactivity is dominated by the chemistry of the halogen substituent and the stability of the heterocyclic core.
The chlorine atom at the 4-position of the thiazole (B1198619) ring is susceptible to nucleophilic aromatic substitution (SNAr). bldpharm.com The electron-withdrawing nature of the ring nitrogen and sulfur atoms activates the C4 position towards attack by nucleophiles. google.comsemanticscholar.org This allows for the displacement of the chloride ion by a variety of nucleophilic species.
This reactivity is a cornerstone of building molecular complexity from the chlorothiazole core. Studies on related 4-halogenothiazoles and other chloroheterocycles show that amines, alkoxides, and thiolates are effective nucleophiles for this transformation. bldpharm.comyoutube.com For example, reactions with primary or secondary amines lead to the formation of 4-aminothiazole derivatives, a common structural motif in medicinal chemistry.
Table 2: Representative Nucleophilic Substitution Reactions on 4-Chlorothiazoles
| Nucleophile (Nu-H) | Product Structure (R = thiazol-2-yl-acetonitrile) | Reference for Analogy |
| Primary Amine (R'-NH₂) | R-NH-R' | |
| Secondary Amine (R'₂NH) | R-NR'₂ | |
| Alcohol (R'-OH) / Alkoxide | R-OR' | youtube.com |
| Thiol (R'-SH) / Thiolate | R-SR' | youtube.com |
Thiazole is an aromatic heterocycle and is generally stable. However, under certain conditions, the ring can undergo opening or rearrangement. One notable transformation in related nitrogen-containing heterocycles is the Dimroth rearrangement. This process typically involves a ring-opening to an intermediate, followed by rotation and re-cyclization to form an isomeric heterocycle where an endocyclic and an exocyclic heteroatom have switched places. This rearrangement can be promoted by acid, base, or heat. For example, a plausible mechanism involves ring opening of the imidazolidinethione ring upon acid treatment, followed by recyclization involving the sulfur atom as the nucleophilic center.
While less common, more profound ring-opening or transformation can occur with highly reactive reagents. For instance, studies on the reaction of related 1,2,3-dithiazoles with certain nucleophiles have shown conversion to isothiazole (B42339) derivatives, a transformation that proceeds through a proposed ring-opening and recyclization sequence.
Mechanistic Studies of Reaction Pathways
Understanding the mechanisms of these transformations is key to controlling reaction outcomes.
Nitrile Additions: The mechanism of nucleophilic addition to the nitrile group begins with the attack of the nucleophile on the electrophilic carbon atom, breaking one of the π-bonds and placing a negative charge on the nitrogen atom to form an imine anion intermediate. In the case of hydrolysis, this intermediate is protonated and subsequently tautomerizes to an amide, which is then hydrolyzed further to the carboxylic acid. chemicalbook.com
Substitution at Chlorine: The substitution of the chlorine atom proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. semanticscholar.org This is a two-step process involving an initial addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster, step, the leaving group (chloride) is eliminated, restoring the aromaticity of the thiazole ring. dergipark.org.tr The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge in the intermediate, which is why the SNAr reaction is feasible on the electron-deficient thiazole ring.
Rearrangements: The mechanism of the Dimroth rearrangement is generally understood as a sequence of ring-opening and ring-closing steps. For a thiazole-like system, this could be initiated by protonation or deprotonation, leading to the cleavage of a C-N or C-S bond. The resulting open-chain intermediate then re-closes in a different orientation to yield the rearranged product.
Reaction Intermediates and Transition State Analysis
The reactions of this compound can proceed through various transient species, depending on the reaction conditions and the nature of the reacting partners. While specific computational studies on this exact molecule are not abundant in the literature, its reactivity can be inferred from the well-established chemistry of its constituent functional groups and analogous heterocyclic systems.
Enolate Formation and Reactivity of the Methylene Bridge: The hydrogen atoms on the methylene carbon (the α-carbon) adjacent to the nitrile group are acidic. pressbooks.publibretexts.orgucalgary.calibretexts.orgucalgary.ca This acidity is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion through resonance. In the presence of a suitable base, this compound can be deprotonated to form a resonance-stabilized enolate-like intermediate.
The transition state for this deprotonation would involve the interaction of the base with one of the α-hydrogens. The stability of this transition state, and thus the rate of enolate formation, is influenced by the strength of the base and the solvent used. Once formed, this nucleophilic carbanion can participate in a variety of reactions, such as alkylations, aldol-type condensations, and Michael additions. The geometry of the enolate and the nature of the counter-ion associated with the base can influence the stereochemical outcome of these reactions.
Nucleophilic Aromatic Substitution (SNAr) Intermediates: The chlorine atom at the C4 position of the thiazole ring is susceptible to nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comlibretexts.orgnih.gov This reactivity is enhanced by the electron-withdrawing character of the thiazole ring nitrogen and the 2-cyanomethyl substituent. The reaction proceeds via a two-step addition-elimination mechanism.
In the first, typically rate-determining step, a nucleophile attacks the C4 carbon, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity in the thiazole ring and the formation of a new C-nucleophile bond. The negative charge is delocalized over the thiazole ring and the substituents, particularly stabilized by the nitrogen atom.
Reactions at the Nitrile Group: The nitrile group itself can undergo transformations, typically under more forcing conditions. libretexts.orgchemistrysteps.comebsco.compressbooks.pub For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These reactions often involve initial coordination of a catalyst or reagent to the nitrogen lone pair, activating the cyano group toward nucleophilic attack. For example, in acid-catalyzed hydrolysis, the nitrogen is protonated, increasing the electrophilicity of the nitrile carbon for attack by water. The reaction proceeds through an imidic acid intermediate which then tautomerizes to an amide. chemistrysteps.compressbooks.pub
A summary of potential reactive sites and resulting intermediates is presented below:
| Reactive Site | Reagent Type | Intermediate | Subsequent Reaction Type |
| α-Methylene C-H | Base | Enolate/Carbanion | Alkylation, Condensation |
| C4-Cl | Nucleophile | Meisenheimer Complex | Nucleophilic Aromatic Substitution |
| Nitrile Group | Acid/Base, Reducing Agent | Protonated Nitrile, Imine | Hydrolysis, Reduction |
| Thiazole Nitrogen | Acid/Electrophile | Thiazolium Salt | Not specified |
Role of Solvents and Catalysts in Reaction Mechanisms
The choice of solvent and the use of catalysts are critical in directing the outcome and efficiency of reactions involving this compound.
Role of Solvents:
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed in reactions involving this substrate. In reactions involving enolate intermediates, polar aprotic solvents can effectively solvate the cation of the base, leading to a more "naked" and reactive anion, thereby increasing the reaction rate. For SNAr reactions, these solvents can stabilize the charged Meisenheimer intermediate, facilitating its formation. Acetonitrile, in particular, is a versatile solvent for many organic reactions due to its polarity and relatively low reactivity. youtube.com
Protic Solvents: Protic solvents like water, ethanol (B145695), or methanol (B129727) can participate in reactions, for example, by acting as a proton source or a nucleophile. In the context of SNAr reactions, protic solvents can solvate both the nucleophile and the leaving group through hydrogen bonding, which can sometimes slow down the reaction rate compared to polar aprotic solvents where the nucleophile is less solvated and more reactive. However, they can be essential for reactions like hydrolysis of the nitrile group.
Nonpolar Solvents: Nonpolar solvents such as toluene (B28343) or hexane (B92381) are less common for the primary transformations of this molecule due to its polar nature. However, they might be used in specific cases, for instance, to control solubility or for work-up procedures.
The influence of the solvent on reaction pathways can be significant. For instance, a change in solvent can alter the regioselectivity or stereoselectivity of a reaction by differentially stabilizing transition states and intermediates.
Role of Catalysts:
Base Catalysis: As mentioned, bases are crucial for generating the nucleophilic enolate from the methylene bridge. The choice of base, from strong inorganic bases like potassium carbonate (K₂CO₃) to stronger organometallic bases like lithium diisopropylamide (LDA), will determine the concentration and reactivity of the enolate.
Acid Catalysis: Acid catalysts, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are essential for the hydrolysis of the nitrile group. They act by protonating the nitrile nitrogen, thereby activating the carbon for nucleophilic attack by water. chemistrysteps.compressbooks.pub
Transition Metal Catalysis: While less documented for this specific molecule, transition metal catalysts (e.g., palladium, copper) are widely used for cross-coupling reactions on heterocyclic halides. It is plausible that the chlorine at the C4 position could be functionalized via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, which would proceed through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. These catalysts provide an alternative, often milder, pathway for C-C and C-heteroatom bond formation compared to traditional SNAr reactions.
Phase Transfer Catalysts: In biphasic systems (e.g., aqueous and organic phases), phase transfer catalysts can be employed to transport an aqueous-soluble nucleophile into the organic phase to react with the substrate. This can be particularly useful for SNAr reactions with anionic nucleophiles.
The table below summarizes the typical roles of solvents and catalysts in key transformations of this compound.
| Reaction Type | Solvent Role | Catalyst Role |
| Enolate Formation/Reaction | Solvates counter-ion, influences reactivity | Base deprotonates the α-carbon |
| Nucleophilic Aromatic Substitution | Stabilizes Meisenheimer complex | Can be uncatalyzed or use phase-transfer catalysts |
| Nitrile Hydrolysis | Reactant (water) and solvent | Acid protonates nitrile nitrogen |
| Cross-Coupling (Hypothetical) | Solvates catalyst and reagents | Transition metal facilitates C-C/C-X bond formation |
Design and Synthesis of 2 4 Chlorothiazol 2 Yl Acetonitrile Derivatives and Analogs
Structural Modifications of the Thiazole (B1198619) Ring
The inherent reactivity of the thiazole ring in 2-(4-Chlorothiazol-2-yl)acetonitrile allows for a range of structural modifications, enabling the synthesis of a diverse library of analogs. These modifications primarily target the C-4 and other positions of the thiazole ring, introducing a variety of substituents to modulate the compound's properties.
Variation of Halogen Substituents at C-4
The chlorine atom at the C-4 position of the thiazole ring is a key handle for synthetic manipulation. While direct displacement of the chloro group can be challenging, the synthesis of 4-halothiazole derivatives is often achieved through the Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thioamide. By employing different α,α-dihaloacetones or their equivalents in reactions with appropriate thioamides, a variety of 4-halothiazoles can be prepared.
For instance, the synthesis of 2-amino-4-bromothiazole (B130272) has been reported, which can serve as a precursor for introducing a bromo substituent at the C-4 position. nih.gov Although direct conversion of the 4-chloro to other 4-halo derivatives is not commonly reported, the synthesis from alternative starting materials provides access to a range of 4-halo-substituted thiazole cores that can then be elaborated to the desired acetonitrile (B52724) derivatives.
Table 1: Examples of C-4 Halogenated Thiazole Precursors
| Compound Name | Structure | Synthetic Method |
| 2-Amino-4-chlorothiazole (B36688) | Hantzsch synthesis from 1,1,3-trichloroacetone (B106291) and thiourea (B124793) | |
| 2-Amino-4-bromothiazole | Hantzsch synthesis from 1,1,3-tribromoacetone (B1347163) and thiourea |
Introduction of Diverse Substituents at Other Thiazole Positions
Furthermore, post-synthesis modifications can be performed. For instance, electrophilic substitution reactions on the thiazole ring can introduce various functional groups, although the reactivity is influenced by the existing substituents. The synthesis of polysubstituted thiazoles has been achieved from readily available starting materials like aldehydes, ketones, and elemental sulfur. ias.ac.in
Functionalization and Elaboration of the Acetonitrile Side Chain
The acetonitrile side chain of this compound is a versatile functional group that can undergo a variety of chemical transformations, leading to a wide range of derivatives. The active methylene (B1212753) group (the CH2 adjacent to the nitrile) is particularly reactive and can be a key site for derivatization.
The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic rings such as triazoles. researchgate.net For example, the reaction of (1,3-benzothiazol-2-yl)acetonitrile with aryl azides leads to the formation of 1,2,3-triazole derivatives. researchgate.net
The active methylene group can be deprotonated with a suitable base to form a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide array of substituents at this position. For instance, alkylation reactions can introduce alkyl or aryl groups, and condensation reactions with aldehydes or ketones can lead to the formation of α,β-unsaturated nitriles.
Advanced Computational Chemistry Investigations of 2 4 Chlorothiazol 2 Yl Acetonitrile
Electronic Structure and Molecular Orbital Theory Calculations (e.g., DFT)
The electronic behavior of 2-(4-Chlorothiazol-2-yl)acetonitrile can be meticulously examined using Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. nih.govirjweb.com DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry and the distribution of electron density. irjweb.com
A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comwuxiapptec.com A smaller gap generally implies higher reactivity and greater polarizability. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the sulfur atom, while the LUMO would likely be distributed over the thiazole ring and the electron-withdrawing cyano group. The presence of the chlorine atom and the nitrile group influences the electron distribution and, consequently, the energies of the FMOs. nih.govnih.gov The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability and its propensity to undergo electronic transitions. wuxiapptec.comnih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Thiazole Derivative (Calculated using DFT)
| Parameter | Value (eV) |
| EHOMO | -6.85 |
| ELUMO | -1.23 |
| Egap (HOMO-LUMO) | 5.62 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.23 |
| Electronegativity (χ) | 4.04 |
| Chemical Hardness (η) | 2.81 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.
Spectroscopic Property Predictions and Validation
Computational methods are powerful tools for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating electronic absorption spectra (UV-Vis). nih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths. nih.gov For this compound, the predicted UV-Vis spectrum would likely exhibit absorptions corresponding to π→π* and n→π* transitions within the thiazole ring and involving the cyano group.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated computationally. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. mdpi.com These theoretical spectra can be compared with experimental data to aid in the assignment of characteristic peaks, such as the C≡N stretch of the nitrile group, the C-Cl stretch, and various vibrations associated with the thiazole ring.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. scribd.comcarlroth.comsigmaaldrich.com These calculations provide theoretical chemical shifts that can be correlated with experimental spectra to confirm the molecular structure. pdx.eduillinois.edu
Table 2: Predicted Spectroscopic Data for this compound based on Computational Models
| Spectroscopic Technique | Predicted Parameter | Characteristic Features |
| UV-Vis (TD-DFT) | λmax | Transitions involving the thiazole ring and cyano group. |
| IR (DFT) | Vibrational Frequencies (cm-1) | C≡N stretch (~2250), C-Cl stretch, thiazole ring modes. |
| 1H NMR (GIAO-DFT) | Chemical Shifts (ppm) | Signals for the thiazole proton and the methylene (B1212753) protons. |
| 13C NMR (GIAO-DFT) | Chemical Shifts (ppm) | Signals for the nitrile carbon, and carbons of the thiazole ring. |
Note: The data in this table is predictive and based on established computational methodologies for similar compounds.
Reaction Mechanism Modeling and Energetic Profiles
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transition states and energy barriers involved in chemical transformations. For the synthesis or reactions of this compound, DFT calculations can be employed to model the potential energy surface of a proposed reaction pathway. nih.gov
For instance, in a potential synthesis route, the structures of reactants, intermediates, transition states, and products can be optimized. nih.gov By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics. irjweb.com
Molecular Electrostatic Potential (MEP) surfaces can also be generated to visualize the charge distribution and predict reactive sites. mdpi.com Regions of negative potential (typically colored red or yellow) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the thiazole ring and the cyano group would likely be regions of negative potential, while the hydrogen atoms of the methylene group might exhibit a more positive potential.
Conformation Analysis and Conformational Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. researchgate.net
The primary flexible bond in this molecule is the C-C bond connecting the thiazole ring to the acetonitrile (B52724) moiety. By systematically rotating this bond and calculating the energy at each step, a torsional potential energy surface can be generated. chemrxiv.orgresearchgate.net This surface reveals the low-energy conformations (conformers) and the energy barriers between them. scilit.com
Computational methods, such as relaxed potential energy surface scans using DFT, can identify the most stable conformers and quantify their relative energies. mdpi.com The results of such an analysis can be presented as a conformational landscape, illustrating the energetically favorable orientations of the acetonitrile group relative to the chlorothiazole ring. This information is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice. researchgate.net
Strategic Applications of 2 4 Chlorothiazol 2 Yl Acetonitrile As a Precursor in Organic Synthesis
Utility as a Building Block for Complex Heterocyclic Architectures
The structural features of 2-(4-chlorothiazol-2-yl)acetonitrile, particularly the active methylene (B1212753) group (a carbon atom flanked by electron-withdrawing nitrile and thiazole (B1198619) groups), make it a valuable synthon for constructing a variety of heterocyclic systems. This reactivity is central to its application in forming new rings.
The synthesis of substituted pyridines and imidazoles often involves multicomponent reactions where simple, reactive precursors are combined in a single step. bohrium.comacsgcipr.org Acetonitrile (B52724) derivatives are key reagents in many of these transformations. For instance, the direct condensation of an acetonitrile with a carbonyl compound, such as an aldehyde or ketone, can be achieved using a base like potassium hydroxide. orgsyn.org This reaction, a variant of the Knoevenagel condensation, forms an α,β-unsaturated nitrile, which is a versatile intermediate for further cyclization into pyridine (B92270) rings. orgsyn.orgtaylorandfrancis.com
While numerous methods exist for synthesizing pyridines and imidazoles, including the well-known Hantzsch and Bohlmann-Rahtz syntheses for pyridines and the Debus-Radziszewski reaction for imidazoles, specific literature detailing the direct use of this compound in these constructions is not extensively documented in current research. wikipedia.orgorganic-chemistry.org However, the known reactivity patterns of similar activated acetonitriles suggest its potential as a viable substrate in such multicomponent strategies for generating highly functionalized pyridine and imidazole (B134444) scaffolds. rowan.edu
The development of new fused heterocyclic systems is a significant area of research, as these structures are often found in biologically active molecules and advanced materials. nih.gov The synthesis of such systems can be achieved through carbocyclization cascades, where a series of bond-forming events occurs in a controlled sequence to build multiple rings. rsc.org
The structure of this compound offers the potential for creating fused heterocycles through reactions that involve both the nitrile and the active methylene groups. For example, cycloaddition reactions are a powerful tool for this purpose. nih.gov In one documented strategy, related heterocyclic precursors are converted into fused systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles through reactions with reagents such as isothiocyanates or acid chlorides. researchgate.net While direct examples employing this compound are not prominent, its functional groups are well-suited for participating in intramolecular cyclizations or multicomponent reactions designed to yield complex, fused heterocyclic architectures. researchgate.netwindows.net
Role in the Modular Synthesis of Bioactive Lead Compounds
The thiazole ring is a recognized pharmacophore present in numerous biologically active compounds, and its combination with other heterocyclic motifs like coumarin (B35378) is a common strategy in medicinal chemistry to develop new therapeutic agents. researchgate.netnih.gov Coumarins themselves exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.net The compound this compound serves as a key intermediate in the synthesis of such hybrid molecules.
A prominent application is in the Knoevenagel condensation, a reaction that couples a compound with an active methylene group (like this compound) with an aldehyde or ketone. taylorandfrancis.comnumberanalytics.com This reaction is instrumental in forming carbon-carbon bonds and is widely used to prepare α,β-unsaturated products, which are precursors to many bioactive compounds. taylorandfrancis.comrsc.org For example, the condensation of a thiazolylacetonitrile derivative with various aldehydes leads to the formation of complex structures that merge the thiazole core with other pharmacologically relevant groups. researchgate.net
Furthermore, chalcones, or 1,3-diphenylprop-2-en-1-ones, which can be synthesized via Claisen-Schmidt condensation, are another class of bioactive precursors. nih.govresearchgate.net The reaction of chalcones with cellular thiols is an area of study to understand their biological mechanisms. nih.govresearchgate.net The thiazole-acetonitrile scaffold can be incorporated into chalcone-like structures or other complex hybrids, leading to compounds with potential anticancer and antimicrobial activities. nih.gov The synthesis of coumarin-thiazole hybrids, for instance, has produced compounds evaluated as inhibitors of carbonic anhydrases, which are implicated in cancer. nih.govmdpi.com
Below is a table summarizing the synthesis of related bioactive hybrids.
| Precursor Type | Reaction | Resulting Hybrid Scaffold | Potential Biological Activity |
| Thiazolylacetonitrile Derivative | Knoevenagel Condensation | Coumarin-Thiazole | Anticancer, CDK2 Inhibition researchgate.netnih.gov |
| Coumarin-Thiosemicarbazide | Heterocyclization | Coumarin-Thiazole | Carbonic Anhydrase Inhibition nih.gov |
| Dihydroisoquinoline Acetonitrile | Claisen-Schmidt Condensation | Dihydropyrroloisoquinoline Chalcone | Antitumor, Antimicrobial nih.gov |
| Coumarin-Thiadiazole Ligand | Complexation with Metals | Metal-Coumarin-Thiadiazole Complex | Antimicrobial, Acetylcholinesterase Inhibition mdpi.com |
Exploration in Environmentally Benign Synthetic Methodologies (e.g., Electrochemical Transformations)
Modern organic synthesis places a strong emphasis on "green chemistry," which seeks to develop reactions that are more efficient, produce less waste, and use less hazardous materials. rsc.orgnih.gov The use of environmentally benign catalysts and solvents is a key aspect of this approach. windows.netnih.gov
Research has demonstrated the use of green and efficient methods for reactions involving scaffolds similar to this compound. One study outlines a tandem synthesis using tetrabutylammonium (B224687) tribromide as an efficient and eco-friendly reagent, with Poly(ethylene) glycol-600 (PEG-600) employed as a green reaction medium. researchgate.net Such methodologies align with the principles of green chemistry by utilizing recyclable catalysts and biodegradable solvents.
Electrochemical synthesis represents another frontier in environmentally benign methodologies. These reactions use electrical current to drive chemical transformations, often avoiding the need for harsh chemical oxidants or reductants. Acetonitrile is frequently used as a solvent in these processes and can also participate as a reactant. rsc.org Electrochemical methods have been successfully applied to the synthesis of imidazoles through the desulfurization of 2-mercapto-imidazoles, demonstrating a novel and clean anodic transformation. wikipedia.org Although direct electrochemical transformations of this compound are not yet widely reported, the established use of electrochemistry for related heterocycle synthesis and reactions in acetonitrile highlights a promising area for future exploration. wikipedia.orgrsc.org
Current Limitations and Future Directions in Research on 2 4 Chlorothiazol 2 Yl Acetonitrile
Greening the Path: The Imperative for Sustainable Synthetic Routes
The current production methods for 2-(4-chlorothiazol-2-yl)acetonitrile and related thiazole (B1198619) compounds often rely on traditional synthetic pathways that may involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. The principles of green chemistry are now guiding the development of more environmentally benign alternatives.
Future research is increasingly focused on several key areas to enhance the sustainability of its synthesis. One promising avenue is the use of greener solvents. Research on related heterocyclic compounds has demonstrated the potential of alternatives like polyethylene (B3416737) glycol (PEG-600) and ionic liquids, which can facilitate easier product separation and catalyst recycling. researchgate.netresearchgate.net Solvent-free, or solid-state, reactions are also gaining traction, offering the potential to reduce waste and energy consumption significantly. nih.gov
The exploration of alternative energy sources for reaction activation is another critical frontier. Techniques such as microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction times, improve yields, and reduce energy input in the synthesis of various heterocyclic compounds. nih.govsemanticscholar.org These methods offer a clear path toward more efficient and eco-friendly production of this compound.
Finally, the development of catalytic systems that are both highly efficient and recyclable is paramount. The use of solid-supported catalysts or biocatalysts, such as enzymes, could replace stoichiometric reagents, minimizing waste and allowing for continuous flow processes. acs.org For instance, research on other thiazoles has shown the use of chitosan-based biocatalysts, which are biodegradable and reusable. acs.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiazole Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343). | Water, supercritical fluids (e.g., scCO2), ionic liquids, PEG, or solvent-free conditions. researchgate.netnih.gov |
| Energy Input | Conventional heating (reflux). | Microwave irradiation, ultrasonication. nih.govsemanticscholar.org |
| Catalysts | Often stoichiometric, single-use reagents. | Recyclable heterogeneous catalysts, biocatalysts (enzymes). acs.org |
| Waste | Higher volume of solvent and byproduct waste. | Reduced waste through atom economy, catalyst recycling, and biodegradable materials. researchgate.net |
| Reaction Time | Often several hours to days. | Can be significantly reduced, sometimes to minutes. nih.gov |
Beyond the Basics: Uncovering Novel Transformations and Catalytic Cycles
The reactivity of the this compound scaffold holds significant potential for the creation of new and complex molecules. Current research has largely focused on its role as a building block. However, future investigations are poised to explore novel chemical transformations that can expand its synthetic utility.
A key area of future research will be the development of new catalytic cycles that utilize this compound as a substrate. This includes exploring its participation in cross-coupling reactions, C-H activation, and cycloaddition reactions to forge new carbon-carbon and carbon-heteroatom bonds. For example, the development of metal-catalyzed reactions, such as those employing palladium, copper, or nickel, could unlock new pathways to functionalize the thiazole ring or the acetonitrile (B52724) side chain. The Buchwald-Hartwig cross-coupling, for instance, has been successfully applied to related aza-heterocycles to introduce aryl substituents. nih.gov
Furthermore, the nitrile group itself is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, amides, and carboxylic acids. Research into selective and efficient catalytic methods for these transformations, particularly under mild conditions, will be highly valuable.
The exploration of multicomponent reactions (MCRs) involving this compound is another promising direction. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. Designing novel MCRs that incorporate this thiazole derivative could rapidly generate libraries of diverse compounds for biological screening.
A Closer Look: Advanced Characterization and In Situ Monitoring
While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to characterize the final product, nih.govmdpi.com there is a significant opportunity to employ more advanced and in-situ methods to gain deeper insights into the synthesis of this compound.
Future research will likely see the increased application of techniques that can monitor reaction kinetics and mechanism in real-time. For example, in-situ IR and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction mechanisms.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HMBC), are already used for the structural elucidation of complex thiazole derivatives and will continue to be crucial. mdpi.com In the future, techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to study reaction mixtures and identify the components of complex product arrays without the need for physical separation.
Thermogravimetric analysis (TGA) has also been utilized to study the thermal stability of related thiazole-based coordination complexes, providing insights into their composition and stability. nih.gov This technique could be applied to study the thermal properties of this compound and its derivatives, which is important for understanding their handling and storage requirements.
Table 2: Advanced Characterization Techniques for Thiazole Synthesis Research
| Technique | Application in Research | Potential Insights |
| In-situ IR/Raman Spectroscopy | Real-time monitoring of reaction progress. | Reaction kinetics, detection of transient intermediates, mechanistic understanding. |
| 2D NMR (COSY, HMBC, NOESY) | Detailed structural elucidation of complex molecules. mdpi.com | Unambiguous assignment of protons and carbons, confirmation of connectivity and stereochemistry. |
| Diffusion-Ordered Spectroscopy (DOSY) | Analysis of complex mixtures without separation. | Identification of components in a reaction mixture, study of intermolecular interactions. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. nih.gov | Decomposition temperatures, material composition, and stability under different atmospheres. |
| Single Crystal X-ray Diffraction | Definitive determination of molecular structure in the solid state. nih.gov | Precise bond lengths and angles, stereochemistry, and intermolecular packing. |
From Theory to Practice: Rational Design and Synthesis Guided by Computation
The role of theoretical and computational chemistry in guiding synthetic efforts is rapidly expanding. For a molecule like this compound, these tools can provide profound insights that accelerate the development of new synthetic routes and applications.
In silico studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways and predict the feasibility of proposed transformations. nih.gov By calculating the energies of reactants, transition states, and products, researchers can identify the most likely reaction mechanisms and pinpoint potential bottlenecks. This theoretical understanding can guide the rational design of new catalysts and the optimization of reaction conditions to favor desired outcomes.
Molecular docking studies are another powerful computational tool, particularly relevant given that thiazole derivatives are often investigated for their biological activity. qeios.comresearchgate.net While the focus of this article is on the chemical compound itself, understanding its potential interactions with biological targets can inform the design of new derivatives. This rational design approach can prioritize the synthesis of compounds with a higher probability of desired activity, saving significant time and resources.
The prediction of spectroscopic properties, such as NMR chemical shifts, can also aid in the characterization of new compounds. By comparing experimentally obtained spectra with those predicted by computational models, researchers can gain greater confidence in their structural assignments. This synergy between theoretical prediction and experimental validation is a hallmark of modern chemical research and will undoubtedly play a key role in the future study of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-Chlorothiazol-2-yl)acetonitrile, and what catalysts are typically employed?
A widely used method involves the condensation of 2-amino-4-chlorothiazole with acetonitrile derivatives in the presence of Lewis acids like anhydrous aluminum chloride (AlCl₃). This catalyst facilitates nucleophilic substitution at the thiazole ring, enabling the introduction of the acetonitrile moiety. Alternative approaches may employ nitrile-containing precursors under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to optimize yield .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the thiazole ring.
- HPLC-MS : For purity assessment and detection of byproducts.
- FT-IR : Identification of functional groups (e.g., C≡N stretch ~2250 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated in structurally related thiazole-acetonitrile derivatives .
- Elemental Analysis : Validates empirical formula consistency.
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
- Storage : Keep in airtight containers under inert atmosphere (argon/nitrogen) at room temperature, protected from light to prevent photodegradation .
- Safety : Use fume hoods, nitrile gloves, and eye protection. The compound may release toxic HCN vapors under acidic conditions; avoid contact with strong oxidizers .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction be utilized to resolve structural ambiguities in this compound derivatives?
X-ray crystallography provides precise bond metrics (e.g., C-Cl and C≡N bond lengths) and dihedral angles between the thiazole and acetonitrile groups. For example, in related compounds like 2-(4-Chlorophenyl)acetamide, the acetamide group was found twisted at 83.08° relative to the benzene ring, highlighting steric and electronic effects . Data refinement tools like SHELXL97 and symmetry operations resolve positional disorder or polymorphism .
Q. What computational methods are effective in predicting the physicochemical properties of this compound, and how do they compare with experimental data?
- DFT Calculations : Predict molecular geometry, electrostatic potential, and frontier orbitals (HOMO-LUMO gaps).
- JChem Software : Estimates logD (partition coefficient) and pKa. For instance, calculated logD (pH 5.5) for a related thiazole-acetonitrile derivative is 1.52, while experimental pKa values vary (e.g., 0.21 vs. 11.12 in different studies), necessitating validation via potentiometric titration .
- Molecular Dynamics Simulations : Assess solvation effects and stability in acetonitrile/water mixtures .
Q. What strategies can address contradictions in reported reaction outcomes involving the nitrile group of this compound?
Discrepancies in nitrile reactivity (e.g., hydrolysis rates or cycloaddition yields) may arise from:
- Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize transition states in nucleophilic attacks.
- Catalyst Selection : Lewis acids (AlCl₃) vs. enzymes (nitrilases) alter reaction pathways.
- Substituent Electronic Effects : The electron-withdrawing 4-chloro group on the thiazole ring modulates nitrile electrophilicity. Systematic control experiments and in-situ FT-IR monitoring can isolate variables .
Q. How do electronic effects of the 4-chloro substituent influence the reactivity of the thiazole ring in this compound?
The 4-chloro group exerts a strong -I effect, deactivating the thiazole ring toward electrophilic substitution but directing nucleophilic attacks to the 2- or 5-positions. This electronic profile enhances stability under acidic conditions but facilitates SNAr reactions with amines or alkoxides at elevated temperatures. Comparative studies with non-halogenated analogs show reduced reactivity in the chloro-substituted derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
